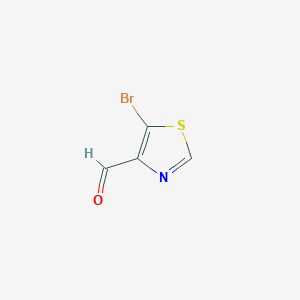
3-cyclobutyl-2-methoxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-2-methoxy-2-methylpropanoic acid (3-CB-2MMP) is a cyclic carboxylic acid that has been widely studied in recent years due to its unique properties and potential applications in the fields of chemistry, biochemistry, and pharmaceuticals. 3-CB-2MMP is an important building block in the synthesis of many biologically active compounds and its use in the laboratory has grown due to its stability and low cost. This article will provide an overview of 3-CB-2MMP, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
3-cyclobutyl-2-methoxy-2-methylpropanoic acid has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmaceuticals. It has been used as an intermediate in the synthesis of a variety of biologically active compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, this compound has been used in the synthesis of active pharmaceutical ingredients (APIs) for the treatment of various diseases and disorders.
Mécanisme D'action
The mechanism of action of 3-cyclobutyl-2-methoxy-2-methylpropanoic acid is not fully understood, but it is believed to act as a proton shuttle, transferring protons between molecules and thus allowing for the formation of new chemical bonds. In addition, this compound is thought to help stabilize the products of the reaction, allowing for higher yields and better selectivity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can increase the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been found to inhibit the growth of certain bacteria, including E. coli and Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclobutyl-2-methoxy-2-methylpropanoic acid has several advantages for laboratory experiments. It is relatively stable and inexpensive, making it a cost-effective choice for many applications. In addition, this compound is highly soluble in water, making it easy to work with. However, it is important to note that this compound has a low solubility in organic solvents, which can limit its use in some experiments.
Orientations Futures
The potential applications of 3-cyclobutyl-2-methoxy-2-methylpropanoic acid are still being explored. Future research may focus on its use in the synthesis of novel compounds for the treatment of various diseases and disorders, as well as its potential effects on the human body. In addition, further research may be conducted to better understand its mechanism of action and the biochemical and physiological effects it may have. Finally, more research is needed to explore the advantages and limitations of this compound for laboratory experiments.
Méthodes De Synthèse
3-cyclobutyl-2-methoxy-2-methylpropanoic acid can be synthesized in a variety of ways, including organic synthesis and biocatalysis. The most common method of synthesis is by the reaction of 3-cyclobutyl-2-methoxy-2-methylpropionyl chloride with potassium carbonate in methanol. This reaction produces the desired this compound in high yields and with good selectivity. Other methods of synthesis include the reaction of 3-cyclobutyl-2-methoxy-2-methylpropionyl chloride with sodium bicarbonate in ethanol or the reaction of 3-cyclobutyl-2-methoxy-2-methylpropionyl chloride with sodium hydroxide in water.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-cyclobutyl-2-methoxy-2-methylpropanoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclobutane", "Methanol", "2-Methylpropanoic acid", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Magnesium", "Bromoethane", "Diethyl ether", "Hydrochloric acid", "Sodium sulfate", "Sodium borohydride", "Methanol-d4" ], "Reaction": [ "Step 1: Cyclobutane is reacted with bromoethane in the presence of magnesium to yield 1-bromocyclobutane.", "Step 2: 1-bromocyclobutane is reacted with methanol in the presence of sodium hydroxide to yield 3-cyclobutyl-2-methoxypropanol.", "Step 3: 3-cyclobutyl-2-methoxypropanol is oxidized with sulfuric acid and sodium dichromate to yield 3-cyclobutyl-2-methoxypropanal.", "Step 4: 3-cyclobutyl-2-methoxypropanal is reacted with sodium borohydride in methanol-d4 to yield 3-cyclobutyl-2-methoxy-2-methylpropanol.", "Step 5: 3-cyclobutyl-2-methoxy-2-methylpropanol is oxidized with sodium chlorite and acetic acid to yield 3-cyclobutyl-2-methoxy-2-methylpropanal.", "Step 6: 3-cyclobutyl-2-methoxy-2-methylpropanal is reacted with sodium borohydride in methanol to yield 3-cyclobutyl-2-methoxy-2-methylpropanol.", "Step 7: 3-cyclobutyl-2-methoxy-2-methylpropanol is reacted with sodium bicarbonate and hydrochloric acid to yield 3-cyclobutyl-2-methoxy-2-methylpropanoic acid.", "Step 8: The product is purified by recrystallization from a suitable solvent." ] } | |
Numéro CAS |
1601085-68-0 |
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methanamine](/img/structure/B6227583.png)
